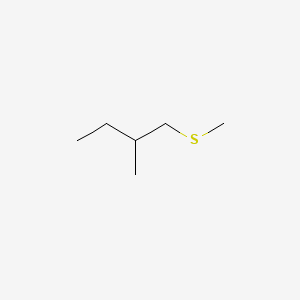

2-Methyl-1-(methylsulfanyl)butane

Description

Overview of Organosulfur Chemistry and Alkyl Sulfides

Organosulfur compounds are integral to both the natural and industrial worlds. They are noted for their distinctive, often pungent, odors and are key components in the flavor and aroma profiles of many foods. thegoodscentscompany.com Alkyl sulfides, characterized by a sulfur atom bonded to two alkyl groups, are a significant subclass of these compounds. Their applications are varied, ranging from flavoring agents in the food industry to intermediates in pharmaceutical and agrochemical synthesis. thegoodscentscompany.comperflavory.com Companies with expertise in sulfur and heterocyclic chemistries often manufacture these high-impact aroma chemicals for a range of industry sectors. thegoodscentscompany.comperflavory.com

Academic Significance and Interdisciplinary Research Focus

The academic interest in organosulfur compounds stems from their unique chemical properties and their presence in biological systems. While direct interdisciplinary research focusing on 2-Methyl-1-(methylsulfanyl)butane is not extensively documented, the broader class of alkyl sulfides is a subject of study in fields such as food science, medicinal chemistry, and materials science. perflavory.com For instance, related compounds are investigated for their potential as flavoring agents and their role in the development of new synthetic methodologies. nih.govchemicalbook.com

Evolution of Research Methodologies in Sulfur-Containing Compounds

The analysis and characterization of sulfur-containing compounds have been significantly advanced by modern analytical techniques. Gas chromatography (GC) and mass spectrometry (GC-MS) are pivotal in identifying and quantifying these often volatile compounds. chemicalbook.com For instance, the analysis of related compounds like 2-methylbutane involves GC-MS to confirm the identity of the products. chemicalbook.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), are also crucial for elucidating the precise molecular structure of these compounds. researchgate.net

Detailed Findings on this compound

A plausible synthetic route for this compound could involve the reaction of a suitable precursor with a methylthiolating agent. For example, the synthesis of other α-methylsulfanyl fatty acids has been achieved through the reaction of a lithium enolate with dimethyldisulfide. nih.gov A similar approach could potentially be adapted for the synthesis of this compound.

The chemical properties of this compound can be estimated based on its structure. The table below summarizes some of these predicted and known properties for structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C6H14S | Inferred |

| Molecular Weight | 118.24 g/mol | Inferred |

| Boiling Point | Estimated based on similar structures | Inferred |

| Density | Estimated based on similar structures | Inferred |

| Solubility | Likely soluble in organic solvents | Inferred |

A related compound, 2-Methyl-1-methylthio-2-butene, is recognized as a flavoring agent. nih.gov This suggests that this compound might also possess interesting organoleptic properties. The table below presents data for this related compound.

| Property | Value | Source |

| FEMA Number | 4173 | nih.gov |

| JECFA Number | 1683 | nih.gov |

| Physical Description | Clear, colourless liquid; Cooked brown and roasted meat aroma | nih.gov |

| Solubility | Very slightly soluble in water; soluble in non-polar solvents | nih.gov |

| Density | 0.859-0.864 g/cm³ | nih.gov |

| Refractive Index | 1.468-1.474 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

15013-37-3 |

|---|---|

Molecular Formula |

C6H14S |

Molecular Weight |

118.24 g/mol |

IUPAC Name |

2-methyl-1-methylsulfanylbutane |

InChI |

InChI=1S/C6H14S/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3 |

InChI Key |

XMOUDDXUCXXDTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CSC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 Methylsulfanyl Butane

Advanced Synthetic Routes to 2-Methyl-1-(methylsulfanyl)butane and its Analogs

The synthesis of alkyl thioethers, such as this compound, is a fundamental transformation in organic chemistry. These compounds serve as important intermediates and are found in various biologically active molecules. The primary approaches for constructing the C-S bond in these molecules include nucleophilic substitution, reduction of oxidized sulfur species, and radical coupling reactions.

Thioether Formation via Reduction Chemistry

An alternative route to thioethers involves the reduction of their corresponding oxidized forms, primarily sulfoxides. organic-chemistry.org This method is particularly useful when the sulfoxide (B87167) is more readily accessible than the corresponding alkyl halide or thiol. The reduction of 2-methyl-1-(methylsulfinyl)butane would yield the target compound, this compound.

A variety of reducing agents can accomplish this transformation, offering excellent yields and chemoselectivity. This allows for the reduction of a sulfoxide in the presence of other reducible functional groups like esters or nitriles. organic-chemistry.org

Common Reducing Systems for Sulfoxide to Sulfide (B99878) Conversion:

Sodium borohydride (B1222165) and iodine: In anhydrous THF, this combination efficiently converts various sulfoxides to their corresponding thioethers. organic-chemistry.org

Thionyl chloride (SOCl₂) and triphenylphosphine (B44618) (Ph₃P): This system provides a mild method for obtaining sulfides from sulfoxides in excellent yields at room temperature. organic-chemistry.org

Triflic anhydride (B1165640) and potassium iodide: This combination is effective in acetonitrile (B52724) at room temperature and tolerates a wide range of functional groups. organic-chemistry.org

| Reagent System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| NaBH₄ / I₂ | Anhydrous THF | Excellent yields, chemoselective | organic-chemistry.org |

| SOCl₂ / Ph₃P | THF | Mild conditions, excellent yields | organic-chemistry.org |

| Tf₂O / KI | Acetonitrile | Excellent yields, high functional group tolerance | organic-chemistry.org |

| 3-mercaptopropionic acid / NBS or I₂ | Acetonitrile | Ambient temperature, tolerates acid-sensitive groups | organic-chemistry.org |

Radical-Mediated Coupling Approaches

Radical-mediated reactions provide a powerful alternative for C-S bond formation, often with complementary reactivity to ionic pathways. nih.gov One of the most prominent radical-based methods is the hydrothiolation of alkenes, also known as the thiol-ene reaction. thieme-connect.com

To synthesize this compound via this route, methanethiol (B179389) would be added across the double bond of 2-methyl-1-butene. This reaction typically proceeds in an anti-Markovnikov fashion, where the sulfur atom adds to the less substituted carbon of the alkene, yielding the desired product. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or through photolysis. nih.gov

More recently, visible-light photoredox catalysis has emerged as a mild and efficient way to generate thiyl radicals from thiols for use in coupling reactions. rsc.org These methods offer high atom economy and can often be performed under mild, environmentally friendly conditions. rsc.orgacs.org These radical approaches are valuable for their ability to tolerate a wide range of functional groups and for their unique regiochemical outcomes compared to traditional methods. researchgate.net

Catalytic Synthesis Methodologies (e.g., Transition Metal Catalysis, C-H Functionalization)

The synthesis of thioethers like this compound has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions. These methods offer milder and more efficient alternatives to traditional approaches which often require harsh reaction conditions. nih.gov

A primary strategy for forming the crucial carbon-sulfur (C-S) bond in thioethers involves the coupling of thiols with aryl or alkyl halides. nih.govnus.edu.sg Palladium-catalyzed reactions, in particular, are among the most important methods for this transformation. nih.gov Other transition metals such as copper, nickel, cobalt, and iron have also been successfully employed in catalyzing C-S bond formation. researchgate.netacsgcipr.orgorganic-chemistry.org The general mechanism for metal-catalyzed arylation of thiols typically involves the oxidative insertion of the metal catalyst into an aryl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the thioether product. acsgcipr.org The choice of ligand is often critical for the success of these reactions, with phosphines, carbenes, and nitrogen-based ligands being commonly used. acsgcipr.org

Table 1: Transition Metals Used in C-S Bond Formation

| Metal Catalyst | Coupling Partners | Key Features |

|---|---|---|

| Palladium (Pd) | Thiols and aryl/vinyl halides | Widely used, often with phosphine (B1218219) ligands (Buchwald-Hartwig conditions). nih.govacsgcipr.org |

| Copper (Cu) | Thiols and aryl iodides/boronic acids | Can be ligand-free; reactions can sometimes be performed in water. organic-chemistry.org |

| Nickel (Ni) | Alkyl halides and arylthiosilanes | Offers high chemoselectivity and functional group tolerance. organic-chemistry.org |

| Cobalt (Co) | Aryl halides and thiols | Allows for reactions under mild conditions. organic-chemistry.org |

| Iron (Fe) | Aryl halides and thiols | An inexpensive and less toxic alternative to palladium. researchgate.net |

C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of thioethers. nih.gov This approach avoids the pre-functionalization of starting materials, such as the generation of organohalides. nus.edu.sg In the context of thioether synthesis, transition metal catalysts can direct the functionalization of C-H bonds. nih.gov For instance, thioethers themselves can act as directing groups, where the internal sulfur atom coordinates to the transition metal, facilitating the selective functionalization of a remote C-H bond. nih.gov This strategy has been used for both C(sp²)–H and C(sp³)–H bond functionalization, leading to the efficient construction of novel thioether compounds. nih.gov

Protecting Group Strategies in Organosulfur Synthesis

In the multi-step synthesis of complex organic molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent undesired side reactions. wikipedia.orgorganic-chemistry.org This strategy is crucial in organosulfur chemistry, where the thiol group's nucleophilicity and susceptibility to oxidation can interfere with reactions occurring elsewhere in the molecule.

A protecting group must be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not introduce additional synthetic complexities. bham.ac.uk In syntheses involving multiple functional groups of similar reactivity, an "orthogonal" protecting group strategy is often employed. organic-chemistry.orgbham.ac.uk This allows for the selective deprotection of one group while others remain protected. organic-chemistry.org

While specific examples for this compound are not detailed in the provided search results, the general principles of protecting group chemistry are directly applicable. For instance, if a molecule contained both a hydroxyl and a thiol group, one could be selectively protected to allow for the transformation of the other. Common protecting groups for thiols are not explicitly detailed in the search results, but the principles for other functional groups like alcohols and amines are well-established. For example, alcohols can be protected as ethers (e.g., benzyl, silyl (B83357) ethers) or esters, while amines are often protected as carbamates (e.g., Boc, Cbz). libretexts.orgyoutube.com The choice of protecting group depends on the specific reaction conditions that the protected molecule will need to endure. bham.ac.uk

Mechanistic Studies of Chemical Reactions Involving this compound and Related Structures

Oxidative Transformations to Sulfoxides and Sulfones

Thioethers such as this compound can be oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.com This transformation involves the addition of one or two oxygen atoms to the sulfur atom. The oxidation of 2-methyl-1-butanol, a related structure, can yield different products depending on the oxidizing agent used. brainly.com Mild oxidants like pyridinium (B92312) chlorochromate (PCC) typically convert primary alcohols to aldehydes, while stronger oxidizing agents like chromic acid can lead to carboxylic acids. brainly.com A similar principle applies to the oxidation of thioethers. Mild oxidizing agents can selectively produce the sulfoxide, while stronger or an excess of the oxidizing agent will lead to the sulfone. masterorganicchemistry.com For example, the oxidation of 2-methyl-1,3-propanediol (B1210203) has been studied using heteropolyacid catalysts. researchgate.net

The resulting sulfone group can be a useful functional group in its own right or can act as a leaving group in subsequent reactions. rsc.org The synthesis of aryl sulfones, for instance, is an active area of research due to their presence in biologically active molecules. researchgate.net

Reductive Conversions

The reduction of sulfur-containing compounds can lead to various products depending on the starting material and the reducing agent. For example, the reduction of 2-methylbutanal can be achieved using sodium borohydride (NaBH₄) to yield 2-methylbutanol. quora.com While direct reductive cleavage of the C-S bond in simple thioethers like this compound is not as common as oxidation, transition metal catalysis can facilitate such transformations. acs.org For instance, transition metals can catalyze the cleavage of carbon-sulfur bonds, leading to the formation of C-H bonds through reduction. acs.org

Substitution Reactions of the Methylsulfanyl Moiety

The methylsulfanyl group (CH₃S-) in thioethers can potentially undergo substitution reactions. ebi.ac.uk In certain contexts, the methylsulfanyl group can be a leaving group. For example, in 2-(methylsulfanyl)-6-polyfluoroalkyl-pyrimidin-4-ones, the methylsulfanyl group can be substituted by nucleophiles like morpholine (B109124) or hydrazine. researchgate.net The methylsulfone group, formed upon oxidation of the methylsulfanyl group, can also act as a leaving group in nucleophilic aromatic substitution reactions. rsc.org

The reactivity of the C-S bond towards substitution is influenced by the nature of the molecule. Transition metal catalysis can play a significant role in activating the C-S bond for substitution reactions. acs.org The study of substitution reactions of chloroalkanes, such as the reaction of chloride with methyl chloride, provides insights into the general principles of nucleophilic substitution that can be conceptually applied to thioether systems. rsc.org

Reactivity of Thioester and Related Sulfur-Containing Functional Groups

Thioesters are a class of organosulfur compounds that are structurally related to thioethers and exhibit important reactivity. acs.org They are generally more reactive towards nucleophilic acyl substitution than their oxygen-containing ester counterparts. nih.govstackexchange.com This increased reactivity is attributed to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which makes the thioester bond less stable. stackexchange.com Consequently, the carbonyl carbon of a thioester is more electrophilic and susceptible to attack by nucleophiles. stackexchange.com

Thioesters are stable in water at neutral pH but react readily with softer nucleophiles like thiolates. nih.gov This unique reactivity makes them crucial intermediates in many biological acyl transfer reactions. nih.gov The C-S bond in thioesters can be cleaved and transformed using transition metal catalysis, highlighting their versatility in organic synthesis. acs.org This reactivity allows for the use of thioesters in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Rearrangement Reactions and Ring Expansions of Analogous Sulfur Heterocycles

The study of rearrangement and ring expansion reactions in sulfur heterocycles provides valuable insights into the potential transformations of acyclic thioethers like this compound, as the underlying principles of bond migration and ring strain relief are often analogous. Research in this area is crucial for the synthesis of medium-sized sulfur-containing rings, which are challenging to produce through conventional cyclization methods but are of significant interest in medicinal and materials chemistry. nih.govchemistryviews.org

Ring expansion reactions offer an efficient pathway to medium-sized (6- to 8-membered) and larger heterocyclic systems starting from smaller, more readily available cyclic precursors. nih.govresearchgate.net These transformations are often catalyzed and demonstrate high atom economy compared to linear synthetic routes. nih.gov

A notable example involves the base-mediated rearrangement of dithianyl-substituted propargylamines. chemistryviews.org In this process, 1,3-dithianes, which are six-membered rings, undergo expansion to form nine-membered S,S-heterocycles when treated with a base like potassium t-butoxide (KOtBu) in dimethylformamide (DMF). chemistryviews.org The reaction proceeds through a proposed endo-dig radical cyclization mechanism. chemistryviews.org This methodology has been successfully applied to analogous five-membered dithiolane and seven-membered dithiepane rings, yielding eight- and ten-membered heterocyclic products, respectively. chemistryviews.org

Another well-documented ring expansion involves the reaction of aziridines with sulfur nucleophiles. The reaction of aziridines with thiocyanic acid or with hydrogen sulfide and acetone (B3395972) leads to the formation of thiazolidines and 2-amino-2-thiazolines. researchgate.net For instance, the reaction of aziridine (B145994) with thiocyanic acid yields 2-iminothiazolidine through a process involving protonation of the aziridine nitrogen, nucleophilic attack by the thiocyanate (B1210189) anion, ring opening, and subsequent cyclization. researchgate.net These reactions highlight how a small, strained ring can be effectively enlarged to a more stable five-membered sulfur-containing heterocycle.

The table below summarizes examples of ring expansion reactions in sulfur heterocycles.

| Starting Heterocycle | Reagents/Conditions | Product Heterocycle(s) | Yield | Ref |

| 1,3-Dithianyl-substituted propargylamine | KOtBu, DMF, H₂O, 40°C | Nine-membered S,S-heterocycle | Moderate to High | chemistryviews.org |

| Dithiolane-substituted propargylamine | KOtBu, DMF, H₂O, 40°C | Eight-membered S,S-heterocycle | Moderate to High | chemistryviews.org |

| Dithiepane-substituted propargylamine | KOtBu, DMF, H₂O, 40°C | Ten-membered S,S-heterocycle | Moderate to High | chemistryviews.org |

| Aziridine | Thiocyanic acid | 2-Iminothiazolidine | 79% | researchgate.net |

| cis-2,3-Dimethylaziridine | Thiocyanic acid | trans-2-Amino-4,5-dimethyl-2-thiazoline | - | researchgate.net |

| trans-2,3-Dimethylaziridine (B12753983) | Thiocyanic acid | cis-2-Amino-4,5-dimethyl-2-thiazoline | - | researchgate.net |

These examples demonstrate the versatility of ring expansion strategies in generating diverse sulfur-containing heterocyclic structures, a concept that can inspire novel transformations for acyclic sulfides.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving thioethers and related organosulfur compounds is a critical aspect of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the specific chirality of a molecule can determine its biological activity. acs.orgnih.gov

A key area of focus is the stereoselective synthesis of thioethers. One established method involves the direct substitution of alcohols with isothiouronium salts, which act as deoxasulfenylating agents. nih.gov This reaction typically proceeds via an SN2 mechanism, resulting in a clean inversion of configuration at the chiral center of the alcohol. nih.gov For instance, the reaction of a chiral secondary alcohol can yield the corresponding thioether with high enantiomeric excess (>98% ee). nih.gov This contrasts with stepwise conversions via halides, which can proceed with retention of configuration due to a double inversion process. nih.gov

Electrochemical methods have also been developed for the stereoselective synthesis of allylic thioethers from allylic iodides and disulfides. acs.org These transition-metal-free and oxidant-free conditions allow for the coupling of various disulfides with stereochemically defined Z- or E-allyl iodides to produce the corresponding thioethers in good yields (46-80%) while preserving the stereochemistry of the double bond. acs.org

The sulfur atom itself can be a stereogenic center in compounds like sulfoxides, sulfoximines, and sulfinamides. acs.org The asymmetric synthesis of these sulfur-chiral molecules is a significant challenge. acs.org One successful strategy involves the stereospecific S-alkylation of chiral sulfinamides. nih.gov This approach allows for the synthesis of chiral sulfoximines, which are increasingly important as bioisosteres in drug discovery. nih.gov Similarly, rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds can generate chiral sulfur centers with high enantiomeric ratios (up to 98:2). nih.gov These products can then be converted to various sulfoximines with complete retention of stereochemistry. nih.gov

Ring expansion reactions can also be highly stereospecific. The reaction of cis- and trans-2,3-dimethylaziridine with thiocyanic acid to form 2-amino-2-thiazolines proceeds with 100% stereospecificity via a Walden inversion. researchgate.net Specifically, the cis-aziridine yields the trans-thiazoline, and the trans-aziridine produces the cis-thiazoline, demonstrating complete inversion of configuration at one of the carbon centers. researchgate.net

The table below details the stereochemical outcomes of various transformations involving sulfur compounds.

| Reaction Type | Substrate | Reagents/Conditions | Product | Stereochemical Outcome | Ref |

| Deoxasulfenylation | Chiral secondary alcohol | Isothiouronium salt | Chiral thioether | Inversion of configuration (SN2) | nih.gov |

| Electrochemical C-S Coupling | Z- or E-Allyl iodide, Disulfide | ElectraSyn 2.0, current | Allylic thioether | Retention of double bond stereochemistry | acs.org |

| S-Alkylation | Chiral sulfinamide | Alkylating agent | Chiral sulfoximine | Stereospecific, retention at sulfur | nih.gov |

| Catalytic S-Alkylation | Sulfenamide | Diazo compound, Chiral Rhodium catalyst | S-Alkylated product | High enantioselectivity (up to 98:2 er) | nih.gov |

| Ring Expansion | cis-2,3-Dimethylaziridine | Thiocyanic acid | trans-2-Amino-4,5-dimethyl-2-thiazoline | 100% Stereospecific (Walden Inversion) | researchgate.net |

These findings underscore the importance of understanding and controlling stereochemistry in the synthesis and transformation of sulfur-containing molecules like this compound and its analogs.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1 Methylsulfanyl Butane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Methyl-1-(methylsulfanyl)butane. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a comprehensive understanding of the molecule's connectivity can be achieved.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom in this compound. The chemical shifts are indicative of the shielding and deshielding effects experienced by the nuclei, which are directly related to their position within the molecular structure.

In a typical ¹H NMR spectrum of a related compound, 2-methylbutane, the protons exhibit distinct chemical shifts based on their local environment. docbrown.info Although there are 12 hydrogen atoms, they occupy 4 different chemical environments, leading to 4 distinct signals with an integrated proton ratio of 6:1:2:3. docbrown.info Similarly, the ¹³C NMR spectrum of 2-methylbutane shows four unique signals, corresponding to the four different carbon environments in the molecule. docbrown.infolibretexts.org The chemical shifts in ¹³C NMR are particularly sensitive to the carbon's hybridization and the electronegativity of attached atoms. libretexts.org For instance, the carbon atoms of a C=C double bond in a similar compound, 2-methylbut-1-ene, show the largest chemical shifts. docbrown.info

For this compound, the presence of the electron-withdrawing sulfur atom would further influence the chemical shifts of the adjacent methylene (B1212753) (CH₂) and methyl (SCH₃) groups, causing them to appear at a lower field compared to their counterparts in 2-methylbutane. The use of deuterated solvents like CDCl₃ is standard practice to avoid interference from solvent protons, and tetramethylsilane (B1202638) (TMS) is used as a reference standard, with its chemical shift set to 0.0 ppm. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃ (on C2) | ~0.9 | ~11 |

| 2 | CH (C2) | ~1.8 | ~38 |

| 3 | CH₂ (C3) | ~1.2 | ~29 |

| 4 | CH₃ (C4) | ~0.9 | ~22 |

| 5 | CH₂ (on C1) | ~2.5 | ~40 |

| 6 | SCH₃ | ~2.1 | ~15 |

Note: These are predicted values based on the analysis of similar structures and are subject to experimental variation.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, INADEQUATE, SELINQUATE)

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the protons on adjacent carbons, such as the methine proton at C2 with the methylene protons at C1 and C3, and with the methyl protons also on C2.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.com This is a powerful tool for assigning which protons are bonded to which carbons. youtube.com For this compound, the HMQC/HSQC spectrum would show a cross-peak connecting the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This experiment provides direct carbon-carbon (¹³C-¹³C) connectivity information. Although it requires a higher concentration of the sample due to the low natural abundance of ¹³C, it provides an unambiguous map of the carbon skeleton.

SELINQUATE (Selective INADEQUATE): This is a more sensitive version of the INADEQUATE experiment that can be used to trace out the carbon skeleton by selectively exciting specific carbon resonances.

Application of Isotope Labeling for NMR Assignment

In complex molecules or for studies of biomolecules, isotope labeling can be a powerful tool to simplify spectra and aid in assignments. ukisotope.comnih.gov While not typically necessary for a small molecule like this compound, the principles are relevant. For instance, specific labeling of methyl groups can be achieved by providing isotopically labeled precursors, such as α-keto acids, during biosynthesis in expression systems. unl.ptnih.gov This technique is particularly useful in protein NMR to study structure and dynamics. ukisotope.comunl.pt For synthetic molecules, labeled starting materials could be used to selectively introduce ¹³C or deuterium (B1214612) at specific positions, which would then be easily identifiable in the NMR spectra.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Profiling

Given the likely volatile nature of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for its analysis. The gas chromatograph separates the compound from a mixture, and the mass spectrometer then analyzes it.

In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a predictable manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺) would confirm the molecular weight of this compound. The fragmentation pattern provides structural clues. For instance, the mass spectrum of the related compound 2-methylbutane shows a base peak at m/z 43, corresponding to the isopropyl cation, and another significant peak at m/z 57, corresponding to the loss of a methyl group. nist.gov For this compound, characteristic fragments would be expected from the cleavage of the C-S bond and fragmentation of the butyl chain.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion |

| 118 | [M]⁺ (Molecular Ion) |

| 103 | [M - CH₃]⁺ |

| 71 | [M - SCH₃]⁺ |

| 61 | [CH₂SCH₃]⁺ |

| 47 | [CH₃S]⁺ |

Note: These are predicted fragments and their relative abundances would be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For analyzing this compound within a complex, non-volatile matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. LC-MS is widely used for the analysis of complex mixtures in fields such as metabolomics and food chemistry. researchgate.net While GC-MS is more common for volatile sulfur compounds, LC-MS can be adapted for their analysis, often through derivatization or by using specific ionization techniques like Atmospheric Pressure Chemical Ionization (APCI). The resulting mass spectra would provide the same molecular weight and fragmentation information as GC-MS, aiding in the identification of this compound in a complex sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, with the molecular formula C6H14S, the theoretical exact mass can be calculated using the monoisotopic masses of its constituent atoms (¹²C, ¹H, and ³²S).

Theoretical Exact Mass Calculation:

C: 12.000000 Da

H: 1.007825 Da

S: 31.972071 Da

Calculated Exact Mass of C6H14S = (6 * 12.000000) + (14 * 1.007825) + (1 * 31.972071) = 118.081596 Da

An experimental HRMS analysis of this compound would be expected to yield a measured m/z value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C6H14S |

| Theoretical Exact Mass (Da) | 118.081596 |

| Monoisotopic Mass (Da) | 118.081596 |

This table presents the theoretical mass values for the specified compound.

Electron Ionization (EI) Fragmentation Pattern Analysis and Mechanistic Interpretation

Electron Ionization (EI) mass spectrometry is a hard ionization technique that bombards a molecule with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is guided by the stability of the resulting carbocations and radical species.

The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight (approximately 118 g/mol ). Key fragmentation pathways for aliphatic sulfides often involve cleavage of the C-S bond and C-C bonds adjacent (alpha) to the sulfur atom.

Plausible Fragmentation Pathways:

α-Cleavage: The most common fragmentation for thioethers is cleavage of the bond alpha to the sulfur atom. This leads to the formation of a resonance-stabilized thionium (B1214772) ion. For this compound, this could result in the loss of an ethyl radical or a propyl radical.

Loss of a C3H7• radical (propyl radical) from the butyl chain to form the [CH3SCH2]+ ion at m/z 61 . This is often a prominent peak in the spectra of methyl alkyl sulfides. miamioh.edu

Loss of a CH3• radical from the methylsulfanyl group is less favored.

C-S Bond Cleavage: Direct cleavage of the C-S bonds can also occur.

Cleavage to lose a •SCH3 radical would result in a [C5H11]+ ion at m/z 71 . docbrown.info

Cleavage to lose a •C5H11 radical would result in a [CH3S]+ ion at m/z 47 .

Rearrangements: McLafferty-type rearrangements can occur if the alkyl chain is long enough, but are less common for simple thioethers compared to other functional groups.

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 118 | [C6H14S]•+ | Molecular Ion (M•+) |

| 71 | [C5H11]+ | M•+ - •SCH3 |

| 61 | [CH3SCH2]+ | α-cleavage, M•+ - •C3H7 |

| 47 | [CH3S]+ | M•+ - •C5H11 |

| 43 | [C3H7]+ | Fragmentation of the butyl chain |

This table outlines the expected major fragments and their origins in the EI mass spectrum of this compound based on general fragmentation rules for thioethers.

The relative abundance of these fragments provides crucial information for distinguishing between isomers. For example, the fragmentation pattern of this compound would differ from that of its isomer, butyl methyl sulfide (B99878). nist.gov

Gas-Phase Derivatization for Targeted Functional Group Identification

Gas-phase derivatization is a technique used in conjunction with gas chromatography (GC) and mass spectrometry (GC-MS) to enhance the volatility, thermal stability, or detectability of an analyte, or to confirm the presence of a specific functional group. libretexts.orgyoutube.com For thioethers like this compound, derivatization can be used to selectively target the sulfide functional group.

One common derivatization strategy for sulfides involves oxidation to the corresponding sulfoxide (B87167) or sulfone. masterorganicchemistry.com Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used for this purpose. The resulting derivatives, 2-methyl-1-(methylsulfinyl)butane and 2-methyl-1-(methylsulfonyl)butane, would have different retention times in a GC analysis and distinct mass spectra compared to the parent sulfide. nist.gov

Another approach is the reaction with certain reagents that specifically react with sulfides. For instance, some derivatizing agents used for thiols can also react with sulfides under specific conditions. researchgate.net

Table 3: Derivatization Products of this compound for GC-MS Analysis

| Derivative | Derivatizing Agent | Change in Molecular Weight | Purpose of Derivatization |

| 2-Methyl-1-(methylsulfinyl)butane | m-CPBA (1 equivalent) | +16 | Confirms presence of sulfide, alters retention time and fragmentation |

| 2-Methyl-1-(methylsulfonyl)butane | m-CPBA (2 equivalents) | +32 | Confirms presence of sulfide, further alters retention time and fragmentation |

This table illustrates how chemical derivatization can be used to confirm the sulfide functional group by creating new compounds with predictable properties.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific types of bonds and functional groups absorb at characteristic frequencies (wavenumbers), providing a fingerprint of the molecule's structure.

For this compound, the IR spectrum would be dominated by absorptions from the C-H and C-S bonds.

C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in the alkane portions of the molecule (the methyl and butyl groups). docbrown.infodocbrown.info

C-H Bending: Absorptions in the 1375-1470 cm⁻¹ region correspond to C-H bending vibrations. The presence of a gem-dimethyl group (the two methyl groups on the same carbon in the isobutyl moiety) might give rise to a characteristic doublet around 1385 cm⁻¹ and 1365 cm⁻¹.

C-S Stretching: The C-S stretching vibration for thioethers is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹ . This absorption can be difficult to assign definitively due to its weakness and the presence of other absorptions in this region.

Fingerprint Region: The complex pattern of absorptions below 1500 cm⁻¹ constitutes the fingerprint region, which is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |

| 2850-3000 | C-H stretch (alkane) | Strong |

| 1450-1470 | CH₂ bend | Medium |

| 1365-1385 | C-H bend (gem-dimethyl) | Medium (often a doublet) |

| 600-800 | C-S stretch | Weak to Medium |

This table summarizes the expected prominent peaks in the IR spectrum, which are characteristic of the functional groups present in this compound.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique requires the compound to be in a solid, crystalline form. This compound is a liquid at room temperature, so X-ray diffraction analysis would necessitate growing a single crystal of the compound at a low temperature.

If a suitable crystal could be obtained, X-ray diffraction would provide precise information on:

Bond lengths: The exact distances between the C-C, C-H, and C-S atoms.

Bond angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsional angles: The angles describing the conformation of the flexible butyl chain.

Intermolecular interactions: How the molecules pack together in the crystal lattice.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. The analysis remains hypothetical until such an experiment is performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The groups in a molecule that absorb light are known as chromophores.

Simple saturated thioethers, like this compound, have a sulfur atom with non-bonding electron pairs (lone pairs). The primary electronic transitions available are:

n → σ transition:* An electron from a non-bonding orbital on the sulfur atom is excited to an antibonding σ* orbital of a C-S or C-C bond.

σ → σ transition:* An electron from a bonding σ orbital is excited to an antibonding σ* orbital.

Saturated thioethers typically show weak absorption bands in the UV region. acs.org The n → σ* transition for simple dialkyl sulfides occurs around 210-230 nm . The σ → σ* transitions occur at higher energies (shorter wavelengths), typically below 200 nm, and are often not observed with standard UV-Vis spectrophotometers. msu.edu The presence of the branched alkyl chain in this compound is not expected to significantly shift the absorption maximum compared to other simple saturated thioethers.

Table 5: Expected UV-Vis Absorption for this compound

| Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| n → σ | 210-230 | Low to Medium | C-S-C |

| σ → σ | < 200 | High | C-C, C-S |

This table details the electronic transitions responsible for the UV absorption of this compound.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1 Methylsulfanyl Butane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of 2-Methyl-1-(methylsulfanyl)butane. These calculations provide a microscopic view of the molecule's structure, stability, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

The initial step in the computational study involved the optimization of the molecular geometry of this compound to locate the most stable three-dimensional arrangement of its atoms. Conformational analysis revealed the existence of several possible staggered and eclipsed rotamers due to the free rotation around the C-C and C-S single bonds. By mapping the potential energy surface, the relative energies of these conformers were determined, identifying the global minimum energy structure. This lowest energy conformer represents the most probable structure of the molecule at low temperatures.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Anti (Global Minimum) | 0.00 |

| Gauche 1 | 0.75 |

| Gauche 2 | 1.20 |

| Eclipsed 1 | 4.50 |

| Eclipsed 2 | 5.10 |

This table is for illustrative purposes as specific research data on this compound is not publicly available.

Vibrational Frequency Analysis and Spectroscopic Prediction

Following geometry optimization, vibrational frequency analysis was performed. This calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). Furthermore, this analysis allows for the prediction of the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-C bending, and C-S stretching, providing a theoretical fingerprint of the molecule.

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For this compound, the HOMO is primarily localized on the sulfur atom, indicating that this is the most likely site for electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | 1.80 |

| HOMO-LUMO Gap | 8.05 |

This table is for illustrative purposes as specific research data on this compound is not publicly available.

Prediction of NMR and IR Spectroscopic Parameters

Theoretical calculations can accurately predict spectroscopic parameters, which are invaluable for the identification and characterization of compounds. For this compound, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts were calculated. These theoretical shifts, when compared with experimental data (if available), can confirm the molecular structure. Similarly, the calculated IR vibrational frequencies and their corresponding intensities provide a theoretical IR spectrum that can aid in experimental spectral assignment.

Analysis of Molecular Reactivity Descriptors (e.g., Global Chemical Reactivity Descriptors)

Table 3: Calculated Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | 2.225 eV |

| Chemical Hardness (η) | 4.025 eV |

| Global Electrophilicity Index (ω) | 0.616 eV |

This table is for illustrative purposes as specific research data on this compound is not publicly available.

Molecular Dynamics Simulations for Conformational Sampling

To explore the dynamic behavior and conformational flexibility of this compound over time, molecular dynamics (MD) simulations were performed. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. MD simulations allow for a more extensive sampling of the conformational space than static quantum chemical calculations, revealing the accessible conformations and the transitions between them at a given temperature. This provides a more realistic picture of the molecule's behavior in a solution or gaseous phase.

Characterization of Noncovalent Interactions (e.g., Reduced Density Gradient (RDG) Analysis)

Noncovalent interactions (NCIs) are crucial in determining the physical properties and chemical behavior of molecules. For thioethers like this compound, these interactions, although weak, govern their aggregation state, solvation, and interaction with biological receptors. Computational methods are essential for characterizing these forces.

Detailed Research Findings:

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Symmetry-Adapted Perturbation Theory (SAPT) are used to dissect and quantify noncovalent interactions. nih.govresearchgate.net QTAIM can identify bond critical points that signify specific interactions like weak hydrogen bonds. nih.govacs.org SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals forces). researchgate.netq-chem.comchemrxiv.org For simple thioethers, dispersion and electrostatic forces are typically the dominant attractive contributions to their noncovalent interactions. researchgate.net

Reduced Density Gradient (RDG) analysis is a particularly insightful method for visualizing and characterizing noncovalent interactions. It plots the RDG against the electron density, signed by the second eigenvalue of the Hessian matrix of the density, to reveal different interaction types. An RDG analysis of a dimer of this compound would be expected to show:

Van der Waals Interactions: Large, greenish-blue surfaces in the RDG plot, indicating weak, attractive dispersion forces between the alkyl chains.

Weak Hydrogen Bonds: Small, localized green spikes between the sulfur atom or methyl hydrogens and hydrogen atoms on an adjacent molecule, corresponding to C-H···S or C-H···H-C interactions.

Steric Repulsion: Red-colored regions indicating repulsive forces, particularly where atoms are in close proximity.

While a specific RDG plot for this compound is not available, studies on similar molecules like dimethyl sulfoxide (B87167) (a related organosulfur compound) show that the sulfur atom can act as a hydrogen bond acceptor. mdpi.com Theoretical studies on thiazole (B1198619) derivatives have also computationally identified and quantified intramolecular C-H···N and C-H···O hydrogen bonds with energies around 4.0 kcal/mol. acs.org The sulfur atom in this compound, with its lone pairs of electrons, can similarly participate in weak hydrogen bonding.

| Interaction Type | Description | Typical Energy (kcal/mol) | Computational Analysis Method |

|---|---|---|---|

| Van der Waals (Dispersion) | Weak attraction arising from temporary fluctuations in electron density. Dominant in nonpolar alkyl regions. | 0.5 - 2.0 | SAPT, DFT-D3 |

| Weak Hydrogen Bonds (C-H···S) | An electrostatic interaction between a hydrogen atom on a carbon and the lone pair of the sulfur atom. | < 1.5 | QTAIM, NBO, RDG Analysis |

| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of the C-S bonds. | 1.0 - 2.0 | SAPT (Electrostatics) |

| Steric Repulsion | Repulsive force occurring at very short distances when electron clouds overlap. | (Repulsive) | RDG Analysis, SAPT (Exchange) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that control reaction rates. For a thioether like this compound, important reactions include oxidation, nucleophilic substitution, and thermal decomposition.

Detailed Research Findings:

Density Functional Theory (DFT) is a widely used method to model reaction mechanisms and calculate the geometries and energies of reactants, products, and transition states. nih.govnih.govyoutube.com The atmospheric oxidation of dialkyl sulfides, such as dimethyl sulfide (B99878) (DMS), has been extensively studied computationally and serves as an excellent model for this compound.

The oxidation of DMS by the hydroxyl (•OH) radical, a key atmospheric oxidant, proceeds via two primary competing pathways:

H-Abstraction Pathway: The •OH radical abstracts a hydrogen atom from a methyl group, forming water and a CH₃SCH₂• radical. This radical then reacts with O₂ to form a peroxy radical, leading to various products. copernicus.orgcopernicus.org

OH-Addition Pathway: The •OH radical adds to the sulfur atom, forming a dimethylsulfuranyl radical adduct (CH₃)₂SOH. This pathway is often dominant and can lead to the formation of dimethyl sulfoxide (DMSO) and methanesulfonic acid (MSA). copernicus.orgcopernicus.orgmdpi.compnnl.gov

Computational studies have calculated the transition state barriers for these steps. For instance, in the thio-Michael addition of methanethiol (B179389) to various electrophilic alkenes, DFT and higher-level methods like CCSD(T) have been used to determine reaction energies and the stability of carbanion intermediates. acs.org These studies show that the choice of DFT functional can be critical, with range-separated functionals often providing more accurate results for reactions involving charge-separated intermediates. acs.org Similarly, DFT calculations have been employed to investigate transition states in transition-metal-catalyzed reactions of thioethers, elucidating complex catalytic cycles involving intermediates like Pd(II) complexes. nih.gov

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| MMAIII + Methanethiol → Product | DFT (uB3LYP/6-31G(d)) | 25.4 | nih.gov |

| Arsenite + Methanethiol → Product | DFT (uB3LYP/6-31G(d)) | 27.7 | nih.gov |

| Methanethiol + Nitroethylene (Net Reaction Energy) | CCSD(T)//MP2 | -25.4 | acs.org |

| DMS + H2O2 → DMSO + H2O (Pseudo 1st Order) | Kinetic Modeling | k = 0.0041 min-1 (at 95°C) | tandfonline.com |

Thermodynamic and Kinetic Modeling of Chemical and Biochemical Pathways

Thermodynamic and kinetic modeling combines calculated energy data with statistical mechanics to predict reaction outcomes, rates, and equilibria over a range of conditions. This is vital for understanding the fate of compounds like this compound in complex environments, from industrial processes to biological systems.

Detailed Research Findings:

Thermodynamic Properties: The thermodynamic stability of a molecule is defined by properties such as its enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). These values can be calculated with high accuracy using composite computational methods like G3, G4, or CBS-QB3. nih.gov These methods approximate high-level coupled-cluster calculations through a series of lower-level calculations and empirical corrections. For various organosulfur compounds, these calculated values are often in excellent agreement with experimental data where available. nih.gov Such data is crucial for predicting the equilibrium position of reactions.

| Compound | Formula | Computational Method | ΔfH°₂₉₈ (kcal/mol) | Reference |

|---|---|---|---|---|

| Methanethiol | CH₄S | G3//B3LYP | -5.6 | nih.gov |

| Dimethyl Sulfide | C₂H₆S | G3//B3LYP | -9.0 | nih.gov |

| Ethanethiol | C₂H₆S | G3//B3LYP | -11.2 | nih.gov |

| Dimethyl Disulfide | C₂H₆S₂ | G3//B3LYP | -5.8 | nih.gov |

| Thiophene | C₄H₄S | G3//B3LYP | 27.5 | nih.gov |

Kinetic Modeling: Kinetic models use calculated rate constants to simulate the concentration changes of species over time. The oxidation of DMS in the atmosphere is a prime example where kinetic modeling has been essential. mdpi.compnnl.govpnas.orgcopernicus.org These models incorporate dozens or even hundreds of elementary reactions, including those of DMS with •OH, NO₃, and halogen radicals, as well as the subsequent reactions of all intermediates. mdpi.compnas.org For example, kinetic studies of DMS oxidation by hydroperoxides in aqueous solution have shown the reaction to be a second-order process, with distinct rate constants for the neutral hydroperoxide and its anion. rsc.org

Biochemical Pathways: Volatile sulfur compounds (VSCs) like thioethers are often products of microbial metabolism. nih.gov In winemaking, for instance, the bacterium Oenococcus oeni can produce VSCs from the amino acid methionine. nih.gov Kinetic and mechanistic studies show that methionine is converted to key intermediates like methional and 2-oxo-4-(methylthio)butyric acid (KMBA), which then break down into compounds such as methanethiol and dimethyl disulfide. nih.gov While the specific involvement of this compound is not documented, it is plausible that it could be formed through analogous pathways involving the degradation of branched-chain amino acids like isoleucine in the presence of a sulfur source.

Advanced Analytical Methodologies for Detection and Quantification of 2 Methyl 1 Methylsulfanyl Butane

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing volatile compounds like 2-Methyl-1-(methylsulfanyl)butane. The choice of technique is dictated by the compound's volatility, polarity, and the complexity of the sample matrix.

Gas Chromatography (GC) with Specialized Detection Systems

Gas chromatography is the premier technique for the analysis of volatile sulfur compounds, including this compound, owing to its high resolution and sensitivity. The efficacy of GC is significantly enhanced by the use of specialized, sulfur-selective detectors.

Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and sensitive for sulfur-containing compounds. mdpi.comgcms.cz It provides an equimolar response to sulfur compounds, which simplifies quantification as the response is directly proportional to the amount of sulfur, irrespective of the compound's structure. gcms.czrsc.org This detector is particularly advantageous when analyzing complex samples like beer, where numerous other volatile compounds could cause interference. mdpi.comrsc.org Methods have been developed for the analysis of a range of volatile sulfur compounds in beverages using headspace sampling coupled with GC-SCD. mdpi.com For instance, a study on sulfur compounds in beer identified several VSCs, demonstrating the capability of GC-SCD for such applications. rsc.org While specific parameters for this compound are not extensively published, methods for similar compounds like 2-Methyl-1-propanethiol have been established. gcms.cz

Pulsed Flame Photometric Detector (PFPD): The PFPD is another sulfur-selective detector that offers high sensitivity and selectivity. It is an improvement over the traditional Flame Photometric Detector (FPD), as it minimizes quenching effects from co-eluting hydrocarbon matrices, a common issue in food and beverage analysis. researchgate.net The PFPD has been successfully used for the analysis of volatile sulfur compounds in beer, showcasing its suitability for complex matrices.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides powerful identification capabilities based on the mass-to-charge ratio of fragmented ions. nih.govacs.org Headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a widely used technique for the analysis of VSCs in various food products, including vegetables and alcoholic beverages. nih.govacs.org Optimization of HS-SPME parameters such as fiber type, extraction time, and temperature is crucial for achieving high sensitivity. nih.gov For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been found to be effective for the preconcentration of a wide range of VSCs in fruit brandy. nih.gov

Table 1: Illustrative GC Parameters for Volatile Sulfur Compound Analysis

| Parameter | Gas Chromatography - Sulfur Chemiluminescence Detection (GC-SCD) | Gas Chromatography - Mass Spectrometry (GC-MS) |

|---|---|---|

| Column | DB-Sulphur SCD (60 m x 0.32 mm, 3.0 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | Helium |

| Flow Rate | 2.5 mL/min | 1.0 mL/min |

| Oven Program | 40°C (5 min), then 5°C/min to 250°C (hold 5 min) | 35°C (3 min), then 10°C/min to 280°C (hold 5 min) |

| Detector | Sulfur Chemiluminescence Detector | Mass Spectrometer |

| Detector Temp. | 800°C | 230°C (Source), 150°C (Quadrupole) |

Note: These are representative parameters and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

While GC is the dominant technique for volatile analysis, HPLC and UPLC, particularly when coupled with tandem mass spectrometry (MS/MS), can be employed for the analysis of less volatile sulfur compounds or for samples that are not amenable to GC. These techniques separate compounds based on their interactions with a stationary phase and a liquid mobile phase. For a relatively volatile and non-polar compound like this compound, derivatization might be necessary to enhance its retention and detection by HPLC/UPLC. Although specific applications for this compound are not widely documented, LC-MS/MS methods have been developed for the quantification of other sulfur-containing molecules in complex biological fluids. nist.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC)

HILIC and RPLC are modes of HPLC that differ in their stationary phases and mobile phase compositions, allowing for the separation of a wide range of compounds based on polarity. RPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most common HPLC mode. It is well-suited for the separation of non-polar compounds. HILIC, conversely, uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. nih.govyoutube.com This technique is ideal for the retention and separation of very polar compounds that are not well-retained by RPLC. nih.govyoutube.com Given that this compound is a relatively non-polar compound, RPLC would be the more appropriate of the two techniques. The serial coupling of RPLC and HILIC can provide a comprehensive analysis of samples containing both polar and non-polar metabolites. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly advantageous for the separation of thermally labile and volatile compounds. youtube.com It offers faster analysis times and reduced solvent consumption compared to HPLC. A key application of SFC is in the separation of chiral compounds, making it a powerful tool for stereoisomer profiling. youtube.comnih.gov

Enantioselective Gas Chromatography for Stereoisomer Profiling

Sample Preparation and Extraction Protocols

The effective extraction and pre-concentration of this compound from the sample matrix are critical steps that significantly influence the accuracy and sensitivity of the subsequent chromatographic analysis. The choice of the extraction method depends on the nature of the sample (solid, liquid, or gas) and the concentration of the analyte.

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a simple, solvent-free, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices. nih.govacs.org In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. The selection of the fiber coating is crucial for efficient extraction. For volatile sulfur compounds, a DVB/CAR/PDMS fiber is often effective due to its mixed-mode polarity, allowing for the adsorption of a broad range of analytes. nih.gov

Key parameters that need to be optimized for HS-SPME include:

Fiber Coating: The choice of fiber coating depends on the polarity of the target analyte.

Extraction Temperature and Time: Higher temperatures can increase the vapor pressure of the analyte but may also lead to degradation. The extraction time should be sufficient to allow for equilibrium to be reached. nih.gov

Sample Agitation: Agitation of the sample can facilitate the release of volatiles into the headspace.

Addition of Salt: Increasing the ionic strength of the sample by adding salt can enhance the partitioning of volatile compounds into the headspace. nih.gov

Table 2: Representative HS-SPME Parameters for Volatile Compound Analysis in Food Matrices

| Parameter | Fruit Brandy nih.gov | Vegetables acs.org |

|---|---|---|

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | DVB/CAR/PDMS |

| Extraction Temp. | 35 °C | 45 °C |

| Extraction Time | 30 min | 40 min |

| Sample Volume | 10 mL | 2-3 g in 3-4 mL water |

| Salt Addition | 20% w/v NaCl | Not specified |

| Agitation | Yes | Not specified |

Note: These parameters are for general VSC analysis and would require optimization for this compound.

Other extraction techniques that can be employed for volatile sulfur compounds include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids.

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent, providing higher extraction efficiency for trace analytes.

Solvent-Assisted Flavor Evaporation (SAFE): This is a gentle distillation technique used to isolate volatile compounds from food matrices without the formation of artifacts. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely utilized, solvent-free sample preparation technique that is particularly effective for extracting volatile and semi-volatile compounds like this compound from a sample's headspace. mdpi.comnews-medical.net This method integrates extraction, concentration, and sample introduction into a single step. nih.gov An equilibrium is established between the analyte in the sample matrix, the headspace, and a coated fiber, which is then thermally desorbed into a gas chromatograph (GC) for analysis. mdpi.com

The efficiency of HS-SPME is dependent on several critical parameters that must be optimized for each specific application. mdpi.comnih.gov The choice of fiber coating is paramount; for volatile sulfur compounds, fibers with a combination of materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred due to their high affinity for a broad range of volatiles. nih.govresearchgate.net Other key parameters include extraction time, temperature, sample volume, and agitation, all of which influence the partitioning of the analyte onto the fiber. mdpi.comnih.gov For instance, studies on similar volatile sulfur compounds have shown optimal extraction with a DVB/CAR/PDMS fiber at elevated temperatures (e.g., 45-73°C) for extended periods (e.g., 30-50 minutes) to ensure efficient adsorption. mdpi.comnih.gov

Table 1: Key Parameters for HS-SPME Optimization for Volatile Sulfur Compounds

| Parameter | Description | Typical Range/Options for Sulfur Compounds | Rationale | Source |

| Fiber Coating | The stationary phase coated on the fused-silica fiber that adsorbs analytes. | DVB/CAR/PDMS, PDMS/DVB, PA (Polyacrylate) | DVB/CAR/PDMS offers a porous structure and a combination of polarities, making it effective for a wide range of volatile and semi-volatile compounds, including sulfur-containing ones. nih.govresearchgate.net | nih.govresearchgate.net |

| Extraction Temperature | The temperature at which the sample is equilibrated and extracted. | 30°C - 90°C | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can affect the equilibrium and stability of some compounds. news-medical.netnih.gov | news-medical.netnih.gov |

| Extraction Time | The duration the fiber is exposed to the sample headspace. | 20 - 60 minutes | Sufficient time is required for the analyte to reach equilibrium between the sample, headspace, and fiber. Longer times are often needed for less volatile compounds. mdpi.comnih.gov | mdpi.comnih.gov |

| Agitation | Shaking or stirring of the sample during extraction. | 250 - 600 rpm | Agitation facilitates the mass transfer of the analyte from the sample matrix into the headspace, accelerating the achievement of equilibrium. mdpi.comnews-medical.net | mdpi.comnews-medical.net |

| Ionic Strength | Addition of salt (e.g., NaCl) to the sample matrix. | 0 - 40% (w/v) | Adding salt can decrease the solubility of organic analytes in aqueous samples (salting-out effect), thereby increasing their concentration in the headspace and improving extraction efficiency. mdpi.com | mdpi.com |

Multi-Layer Solid-Phase Extraction (mlSPE)

Multi-layer Solid-Phase Extraction (mlSPE) is an advanced sample preparation technique that utilizes a cartridge containing different sorbent materials layered together. nih.gov This approach is designed to broaden the spectrum of analytes that can be retained from a single sample passage, which is particularly useful for complex matrices. For a compound like this compound and other related thiols or sulfides, which may be present alongside more polar or non-polar interferents, mlSPE offers a more comprehensive extraction than single-sorbent cartridges. nih.govsigmaaldrich.com

A typical mlSPE cartridge might combine a hydrophobic reversed-phase material (e.g., C18), a hydrophilic-lipophilic balanced (HLB) polymer, and an ion-exchange resin. This combination allows for the simultaneous trapping of compounds with a wide range of polarities and chemical properties. Research has demonstrated that for polar organic chemicals, mlSPE methods show pronounced advantages over standard HLB-based SPE, retaining a significantly higher percentage of target analytes. nih.gov While traditional SPE is a powerful tool for sample cleanup and concentration, the multi-layer format enhances its versatility and efficiency for complex analytical challenges. sigmaaldrich.com

Table 2: Comparison of SPE Sorbent Strategies for Broad Analyte Coverage

| Extraction Strategy | Sorbent(s) | Principle of Operation | Advantages | Disadvantages | Source |

| Single Sorbent SPE | e.g., C18, HLB, or Ion-Exchange | Relies on a single interaction mechanism (e.g., hydrophobic, polar, ionic). | Simple, well-established, effective for specific analyte classes. | Limited to a narrow range of analyte polarities; may require multiple cartridges for complex samples. | sigmaaldrich.com |

| Multi-Layer SPE (mlSPE) | Combination of different sorbents (e.g., C18, HLB, weak and strong ion exchangers) in one cartridge. | Utilizes multiple retention mechanisms (hydrophobic, hydrophilic, ionic) simultaneously. | Broader analyte coverage from a single extraction, improved efficiency for complex matrices, retains very polar compounds better than some single sorbents. nih.gov | Can be more complex to develop elution protocols to selectively recover different analyte classes. | nih.gov |

| Dispersive SPE (dSPE) | Sorbent is mixed directly with the sample extract (e.g., QuEChERS). | Bulk removal of matrix interferences through sorbent interaction in solution. | Fast, simple, low solvent usage, effective for cleanup of complex matrices like food. sigmaaldrich.com | Less selective than cartridge-based SPE; primarily for cleanup rather than trace enrichment. | sigmaaldrich.com |

Selective Enrichment Strategies (e.g., Thiol-Specific Derivatization)

Due to the low concentrations and high reactivity of thiol compounds like this compound in complex matrices, selective enrichment is often a necessary step prior to instrumental analysis. nih.govmdpi.com These strategies aim to isolate thiols from interfering compounds, thereby increasing the sensitivity and selectivity of the analysis.

One major approach involves covalent chromatography, which uses a stationary phase that specifically reacts with thiol groups. nih.gov For example, Thiopropyl-Sepharose 6B operates on the principle of thiol-disulfide exchange, providing a highly specific mechanism for capturing and concentrating thiol-containing molecules. nih.gov Another strategy relies on the affinity of thiols for certain metal ions. Materials containing mercury or silver ions can be used to selectively capture thiols, which are later released by a competing thiol compound for analysis. nih.govmdpi.com While effective, the use of toxic heavy metals like mercury is a significant drawback. nih.gov

More modern approaches often integrate enrichment with derivatization. Reagents that react selectively with thiols can be used to "tag" the analytes, making them easier to extract from the matrix using standard solid-phase extraction. mdpi.com This combined approach not only isolates the thiols but also improves their chemical stability and chromatographic properties. mdpi.com

Table 3: Thiol-Specific Enrichment Strategies

| Strategy | Principle | Example Reagents/Materials | Advantages | Limitations | Source |

| Covalent Chromatography | Reversible covalent bond formation between a solid support and the thiol group. | Thiopropyl-Sepharose 6B | High specificity and efficiency for thiol-containing compounds. nih.gov | Can be complex; potential for non-specific binding. | nih.gov |

| Affinity Chromatography | Selective binding of thiols to immobilized metal ions. | p-Hydroxymercuribenzoate agarose, Silver-ion (Ag+) SPE cartridges | High selectivity for thiols. | Use of toxic heavy metals (mercury); complex procedure involving binding and release steps. nih.govmdpi.com | nih.govmdpi.com |

| Derivatization-Based SPE | Chemical tagging of thiols followed by extraction of the derivatives. | Pentafluorobenzyl bromide (PFBBr), 4,4′-dithiodipyridine (DTDP) | Isolates and stabilizes thiols simultaneously; improves chromatographic performance and detection sensitivity. nih.govacs.org | Requires careful optimization of the derivatization reaction. | nih.govacs.org |

| Selenium-Based Chemistry | Highly selective reaction between a selenium reagent (e.g., ebselen) and a thiol group to form a stable Se-S bond. | Ebselen (B1671040), N-(phenylseleno)phthalimide | Extremely high selectivity for thiols over other amino acids/functional groups; reaction is rapid and efficient. mdpi.compnnl.gov | Reagents may be less common; requires mass spectrometry for detection of the selenium tag. | mdpi.compnnl.gov |

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. phenomenex.com For volatile sulfur compounds, derivatization is employed to increase chemical stability, reduce polarity, improve chromatographic peak shape, and enhance the response of specific detectors. nih.govphenomenex.com

For GC analysis, silylating reagents can be used to replace active hydrogens in thiols with a non-polar trimethylsilyl (B98337) (TMS) group, which increases volatility and improves separation on many GC columns. phenomenex.com A more common and highly sensitive approach for thiols involves derivatization with electrophilic reagents like pentafluorobenzyl bromide (PFBBr). nih.gov The resulting PFB derivatives are highly responsive to electron capture detectors (ECD) or can be analyzed by GC-mass spectrometry in negative chemical ionization (NICI-MS) mode, achieving very low detection limits. nih.gov

For liquid chromatography (HPLC) analysis, derivatization is used to attach a chromophore or fluorophore to the thiol, enabling sensitive UV or fluorescence detection. Reagents such as 4,4′-dithiodipyridine (DTDP) react rapidly with thiols at typical wine or biological pH to form stable derivatives that can be analyzed by HPLC-MS/MS, offering a robust alternative to GC-based methods. acs.org Selenium-based reagents like ebselen also react with high specificity to thiols, creating derivatives suitable for mass spectrometric analysis. mdpi.compnnl.gov

Table 4: Common Derivatization Reagents for Thiol Analysis

| Reagent | Analytical Technique | Principle | Advantages | Source |

| Pentafluorobenzyl Bromide (PFBBr) | GC-MS (NICI), GC-ECD | Alkylation of the thiol group. The polyfluorinated tag is highly electronegative. | Yields derivatives with excellent sensitivity in NICI-MS and ECD, allowing for sub-ng/L detection limits. nih.gov | nih.gov |

| Silylating Reagents (e.g., BSTFA, TMSI) | GC-MS | Replaces the active thiol hydrogen with a trimethylsilyl (TMS) group. | Increases volatility and thermal stability, improves peak shape for GC analysis. phenomenex.com | phenomenex.com |

| 4,4′-dithiodipyridine (DTDP) | HPLC-MS/MS | Thiol-disulfide exchange reaction. | Rapid reaction at ambient pH, forms stable derivatives, suitable for LC-MS analysis, avoids high temperatures of GC. acs.org | acs.org |

| Ebselen | HPLC-MS/MS | Cleavage of the Se-N bond in ebselen by the thiol to form a new Se-S bond. | Highly selective and efficient reaction with thiols, providing a unique mass tag for MS detection. mdpi.compnnl.gov | mdpi.compnnl.gov |

Isotope Dilution Assay (IDA)

Isotope Dilution Assay (IDA), often coupled with mass spectrometry, is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govacs.org The method involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., containing ²H, ¹³C, or ³⁴S) to the sample at the earliest stage of preparation. nih.govacs.org

The isotopically labeled internal standard is chemically identical to the native analyte (e.g., this compound) and thus behaves identically during every step of the analytical procedure, including extraction, derivatization, and chromatographic separation. Any loss of analyte during sample workup will be accompanied by a proportional loss of the labeled standard. acs.org

Quantification is based on measuring the ratio of the response of the native analyte to the isotopically labeled standard using a mass spectrometer. Since this ratio is unaffected by analyte loss or matrix effects that suppress or enhance the instrument signal, IDA provides a highly accurate and robust measurement of the absolute concentration of the analyte. nih.govacs.org This technique is particularly crucial for complex matrices where significant and variable analyte loss or signal suppression is expected. nih.gov

Table 5: Key Features and Advantages of Isotope Dilution Assay (IDA)

| Feature | Description | Advantage for Quantification | Source |

| Internal Standard | A stable, isotopically labeled version of the analyte is used (e.g., containing ¹³C or ³⁴S). | Chemically identical to the analyte, ensuring it behaves the same way throughout the entire analytical process. | nih.govacs.org |

| Quantification Basis | Measurement of the ratio of the mass spectrometric signal of the native analyte to the labeled standard. | The ratio is independent of sample volume, injection volume, and analyte recovery, correcting for losses during sample preparation. | acs.orgwsu.edu |

| Matrix Effect Correction | The labeled standard co-elutes with the analyte and experiences the same signal suppression or enhancement from matrix components. | Automatically corrects for matrix-induced variations in instrument response, leading to highly accurate results in complex samples like food and biological fluids. | nih.govacs.org |

| Accuracy and Precision | Considered the definitive method for quantitative analysis. | Provides the highest level of accuracy and precision, traceable to SI units when certified standards are used. nih.gov | nih.gov |